REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][NH:10][C:11]([C:13]2[N:14]=[C:15]([CH2:18][N:19]3C(=O)C4C(=CC=CC=4)C3=O)[O:16][CH:17]=2)=[O:12])[CH:5]=[CH:6][CH:7]=1.O.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][NH:10][C:11]([C:13]2[N:14]=[C:15]([CH2:18][NH2:19])[O:16][CH:17]=2)=[O:12])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-oxazole-4-carboxylic acid [2-(3-chloro-phenyl)-ethyl]-amide
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Quantity
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0.75 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)CCNC(=O)C=1N=C(OC1)CN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed during the course of the reaction
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Type
|
FILTRATION
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Details
|
The mixture was filtered
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Type
|
WASH
|
Details
|
the solid was washed with methanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CCNC(=O)C=1N=C(OC1)CN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |